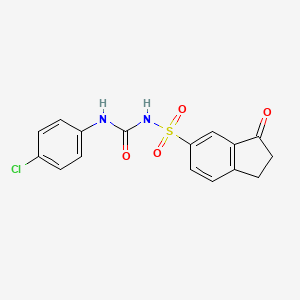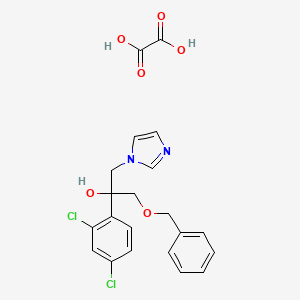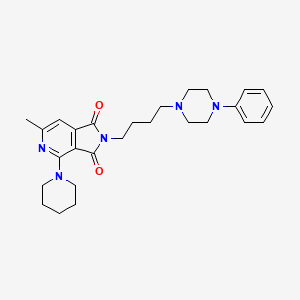
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo-pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the piperazinyl and piperidinyl groups through nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents to attach the phenyl and butyl groups to the core structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring, which is common in many pharmaceuticals.
Piperidine derivatives: Compounds containing the piperidine ring, also common in medicinal chemistry.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
160244-09-7 |
|---|---|
Molekularformel |
C27H35N5O2 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
6-methyl-2-[4-(4-phenylpiperazin-1-yl)butyl]-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C27H35N5O2/c1-21-20-23-24(25(28-21)31-13-6-3-7-14-31)27(34)32(26(23)33)15-9-8-12-29-16-18-30(19-17-29)22-10-4-2-5-11-22/h2,4-5,10-11,20H,3,6-9,12-19H2,1H3 |
InChI-Schlüssel |
JNSQRDDJONVZFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CCCCN4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


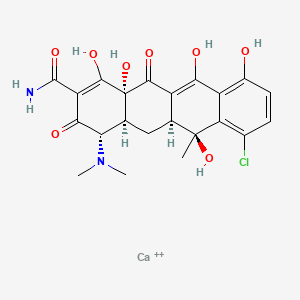
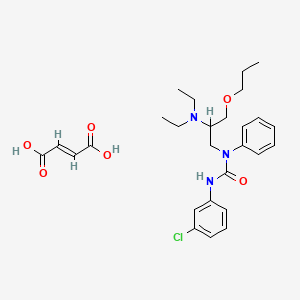
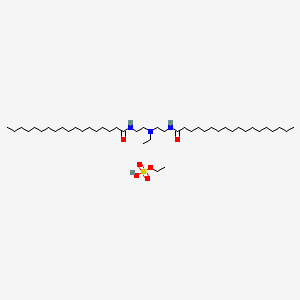

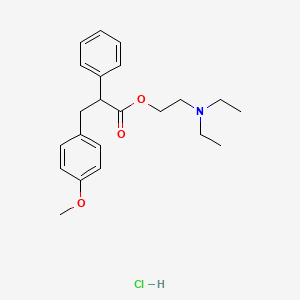
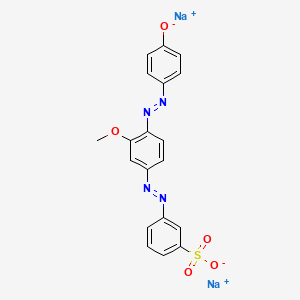
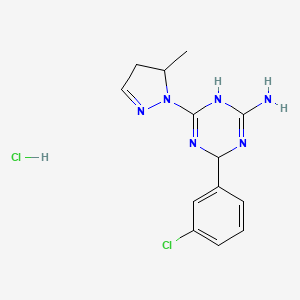
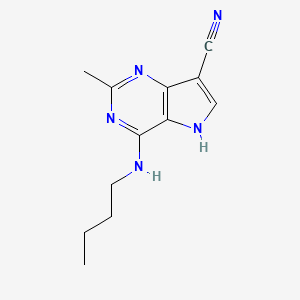
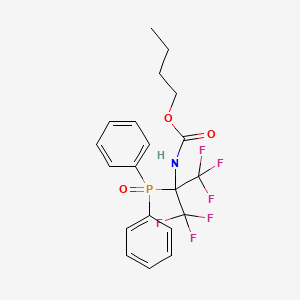
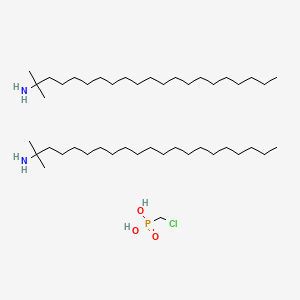
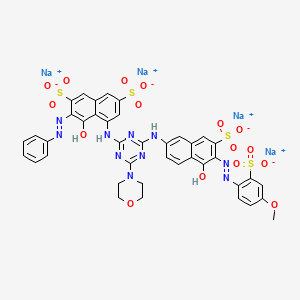
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
